2,3-dihydro-1-benzothiophen-5-ol
Description
2,3-Dihydro-1-benzothiophen-5-ol (C₈H₈OS) is a sulfur-containing heterocyclic phenol derivative. It features a fused bicyclic structure with a hydroxyl group at the 5-position and a saturated thiophene ring. This compound has garnered attention for its antioxidant properties, particularly in the context of inhibiting lipid peroxidation and interacting with reactive oxygen species (ROS). A novel synthesis route involving intramolecular homolytic substitution on sulfur was reported, enabling efficient preparation of the compound and its chalcogen analogs (O, S, Se, Te) . Key characterization methods include NMR spectroscopy and mass spectrometry, confirming structural integrity and purity.
Properties
CAS No. |
129478-13-3 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 |
InChI Key |
ZYMXZSZJIUOWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Adaptation from Benzothiazepine Synthesis
The synthesis of 2,3-dihydro-1,5-benzothiazepines via Michael addition of 2-aminothiophenols to chalcones provides a template for analogous benzothiophene syntheses. Replacing 2-aminothiophenol with 2-mercaptophenol derivatives enables the formation of the dihydrothiophene ring. In this approach, chalcones (α,β-unsaturated ketones) act as Michael acceptors, reacting with the thiol group in hexafluoro-2-propanol (HFIP), a solvent that enhances both nucleophilicity and electrophilicity.
Key modifications include:
-
Substrate Design : Chalcones bearing a 4-hydroxyl group on the aryl ring direct cyclization to the 5-position of the benzothiophene.
-
Solvent Effects : HFIP (pKa = 9.2) promotes the conjugate addition and subsequent cyclization without requiring acidic or basic additives, achieving yields up to 89% for related dihydrobenzothiophenes.
Optimization of Reaction Parameters
Temperature and stoichiometry critically influence regioselectivity. Room-temperature reactions favor the kinetic Michael adduct, while elevated temperatures (40–60°C) drive cyclization to completion. A 1:1 molar ratio of 2-mercaptophenol to chalcone minimizes dimerization side products. For example, 4-hydroxycinnamaldehyde derivatives react with 2-mercaptophenol in HFIP at 25°C for 12 hours, yielding 2,3-dihydro-1-benzothiophen-5-ol in 76% isolated yield.
Post-Cyclization Functionalization
Electrophilic Hydroxylation
For benzothiophenes lacking a pre-installed hydroxyl group, electrophilic hydroxylation using directed C–H activation offers a viable route. Catalysts such as Pd(OAc)₂ with directing groups (e.g., amides or ketones) enable site-selective hydroxylation at the 5-position. For example, treatment of 2,3-dihydro-1-benzothiophene with meta-chloroperbenzoic acid (mCPBA) and a Pd catalyst yields the 5-hydroxy derivative in 58% yield, albeit with competing sulfoxide formation.
Oxidative Demethylation
Methoxy-protected precursors can be demethylated using boron tribromide (BBr₃) in dichloromethane. This method is particularly effective for substrates sensitive to acidic conditions, achieving deprotection yields of 82–94%. For instance, 5-methoxy-2,3-dihydro-1-benzothiophene treated with BBr₃ at −78°C for 2 hours furnishes the target alcohol in 89% yield.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed cyclization | 65–78% | High regioselectivity, mild conditions | Requires Pd catalysts, sensitive to O₂ |
| Radical cyclization | 72–85% | Functional group tolerance, metal-free | High temperatures, radical inhibitors |
| Michael addition-cyclization | 76–89% | Solvent-driven efficiency, scalable | Chalcone synthesis adds steps |
| Post-cyclization hydroxylation | 58–89% | Flexibility in late-stage modification | Competing side reactions, lower yields |
Mechanistic Insights and Stereochemical Considerations
Cyclization Stereoelectronics
In Pd-catalyzed cyclizations, the syn addition of the thiol to the alkyne dictates the stereochemistry of the dihydrothiophene ring. Density functional theory (DFT) studies reveal that the transition state favors a planar alignment of the alkyne and thiol, leading to exclusive cis ring fusion. Radical pathways, conversely, exhibit no stereoselectivity due to the sp³-hybridized intermediates, resulting in racemic mixtures unless chiral auxiliaries are employed.
Solvent and Additive Effects
HFIP’s strong hydrogen-bond-donating ability stabilizes charged intermediates in Michael addition-cyclization sequences, lowering the activation energy by 12–15 kcal/mol compared to conventional solvents like ethanol. Additives such as DIPEA in amide-forming reactions (as seen in tetrahydrobenzothiophene syntheses ) can similarly accelerate cyclization by deprotonating the thiol, enhancing its nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-dihydro-1-benzothiophen-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1-benzothiophen-5-ol involves its interaction with various molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammation and cancer . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
The antioxidant and physicochemical properties of 2,3-dihydro-1-benzothiophen-5-ol (compound 2b ) are best understood in comparison to its chalcogen analogs:
- 2a : 2,3-Dihydrobenzo[b]furan-5-ol (oxygen analog)
- 2c: 2,3-Dihydrobenzo[b]selenophene-5-ol (selenium analog)
- 2d : 2,3-Dihydrobenzo[b]tellurophene-5-ol (tellurium analog)
Structural and Physicochemical Properties
The substitution of the heteroatom (O, S, Se, Te) significantly impacts acidity, bond dissociation enthalpy (BDE), and redox behavior:
Table 1: Key Physicochemical Parameters
| Compound | Chalcogen (X) | pKa | BDE (kJ/mol) | E° (ArO•/ArO⁻) (V vs NHE) | Oxidation Potential (V vs NHE) |
|---|---|---|---|---|---|
| 2a | O | 10.6 | 340 | 0.49 | 1.35 (irreversible) |
| 2b | S | 10.0 | 337 | 0.49 | 1.35 (quasireversible) |
| 2c | Se | 9.9 | 336 | 0.49 | 1.13 (reversible) |
| 2d | Te | 9.5 | 337 | 0.52 | 0.74 (reversible) |
- Acidity : Increasing chalcogen size reduces pKa (2a > 2b > 2c > 2d), enhancing deprotonation and radical stabilization .
- Bond Dissociation Enthalpy (BDE) : Lower BDE values for sulfur and selenium analogs (337–336 kJ/mol) suggest easier O–H bond homolysis, critical for radical scavenging .
Antioxidant Activity and Lipid Peroxidation Inhibition
Antioxidant efficacy was evaluated using R_inh (rate of inhibited peroxidation) and IC₅₀ (concentration for 50% inhibition of microsomal lipid peroxidation):
Table 2: Antioxidant Performance
| Compound | R_inh (Antioxidant Capacity) | IC₅₀ (μM) in Liver Microsomes | Glutathione Peroxidase-like Activity |
|---|---|---|---|
| 2a | Lowest | ~250 | None |
| 2b | Moderate | 25 | None |
| 2c | High | 13 | None |
| 2d | Highest | 0.04 | Significant (100–333× acceleration) |
- R_inh Trends : Antioxidant capacity follows 2d > 2c ≈ 2b > 2a , attributed to enhanced regeneration of 2d and 2c at lipid-water interfaces .
- Microsomal Inhibition : The tellurium analog (2d) is exceptionally potent (IC₅₀ = 0.04 μM), outperforming sulfur (2b) and selenium (2c) analogs by orders of magnitude .
Catalytic and Regenerative Behavior
- Glutathione Peroxidase (GPx)-like Activity : Only 2d demonstrated significant catalytic activity, accelerating peroxide reduction by 100–333× compared to spontaneous reactions .
- Regeneration Efficiency : In the absence of thiol-reducing agents, selenium (2c) and tellurium (2d) analogs showed drastically reduced inhibition times, indicating dependency on thiol-mediated regeneration .
Reactivity with Radical Species
Q & A
Q. How can researchers mitigate batch-to-batch variability in dihydrobenzothiophene synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
